molecular formula C26H20BrFN2O3S B2561954 5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide CAS No. 451510-60-4

5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide

Cat. No.: B2561954
CAS No.: 451510-60-4
M. Wt: 539.42
InChI Key: YTGKYWATNNNUMF-UHFFFAOYSA-N
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Description

5-(N-Benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a benzhydrylsulfamoyl group, a 2-bromophenyl substituent, and a fluorine atom at the ortho position of the benzamide core. This article compares the compound with similar derivatives, focusing on structural features, synthetic approaches, crystallographic data, and inferred biological activities.

Properties

IUPAC Name

5-(benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrFN2O3S/c27-22-13-7-8-14-24(22)29-26(31)21-17-20(15-16-23(21)28)34(32,33)30-25(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,30H,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGKYWATNNNUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide typically involves multiple steps, including the formation of the sulfonamide and the introduction of the fluorine and bromine substituents. A common synthetic route might involve:

    Formation of the Sulfonamide: Reacting benzhydrylamine with a sulfonyl chloride to form the sulfonamide intermediate.

    Bromination: Introducing the bromine atom through electrophilic aromatic substitution using bromine or a brominating agent.

    Fluorination: Introducing the fluorine atom using a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzhydryl group.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The aromatic rings may undergo various substitution reactions, including halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a pharmaceutical agent, particularly for its antimicrobial or anticancer properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate, leading to competitive inhibition. The presence of fluorine and bromine could enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s unique combination of a benzhydrylsulfamoyl group, 2-bromophenyl, and 2-fluorobenzamide distinguishes it from other halogenated benzamides. Key comparisons include:

Compound Name Substituents Key Structural Features Reference
5-(N-Benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide Benzhydrylsulfamoyl, 2-bromophenyl, 2-fluorobenzamide Bulky benzhydryl group; bromine and fluorine at ortho positions N/A (target)
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) 2,3-Difluorophenyl, 2-fluorobenzamide Co-planar aromatic rings; 1D amide···amide hydrogen bonds
5-(N-Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide Cyclopentylsulfamoyl, 3,4-difluorophenyl Smaller sulfamoyl substituent; meta/para fluorine placement
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Bromo, chloro, fluoro, trifluoropropoxy Mixed halogens; trifluoropropoxy group influencing lipophilicity
  • Benzhydrylsulfamoyl vs.
  • Halogen Positioning : Bromine at the ortho position (2-bromophenyl) may increase molecular weight and polarizability compared to fluorine or chlorine analogs, affecting crystallinity and intermolecular interactions .

Crystallographic and Physicochemical Properties

Halogenation significantly impacts crystallinity and molecular stacking:

  • Fo23 : Exhibits co-planar aromatic rings (interplanar angle: 0.5°) and 1D hydrogen-bonded chains via N-H···O interactions .
  • Brominated Analogs : Bromine’s larger atomic radius may disrupt co-planarity compared to fluorine, as seen in mixed halogenated derivatives . The target compound’s bromophenyl group could lead to unique C-Br···π or halogen bonding, though such interactions are less common than C-F···C stacking .
  • Solubility : The benzhydrylsulfamoyl group’s hydrophobicity likely reduces aqueous solubility relative to cyclopentyl or methylsulfamoyl derivatives .

Biological Activity

Overview of 5-(N-benzhydrylsulfamoyl)-N-(2-bromophenyl)-2-fluorobenzamide

This compound is a synthetic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The structure of this compound can be described as follows:

  • Core Structure : The compound features a benzamide backbone with modifications that include:
    • A sulfamoyl group (–SO2NH–) attached to the benzene ring.
    • A bromine atom at the 2-position of the phenyl ring.
    • A fluorine atom at the 2-position of the benzene ring.

Antimicrobial Properties

Sulfonamide derivatives have historically been used as antibiotics. The presence of the sulfamoyl group in this compound suggests potential activity against bacterial infections. Studies on similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has indicated that certain sulfonamide derivatives exhibit anticancer properties. For example, compounds with similar structures have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition

Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes, which can lead to various therapeutic effects. The specific interactions of this compound with these enzymes would require further investigation through biochemical assays.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on related sulfonamide compounds demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported in the range of 1-10 µg/mL for effective compounds.
  • Anticancer Potential : Research published in medicinal chemistry journals indicated that similar benzamide derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents.
  • Enzyme Interaction Studies : Enzyme kinetics studies have shown that certain sulfonamide derivatives can act as competitive inhibitors for carbonic anhydrase, which is crucial for maintaining pH balance in tissues and plays a role in tumor growth.

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